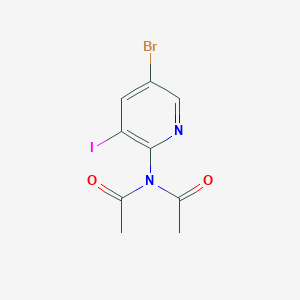

N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide

CAS No.: 875639-47-7

Cat. No.: VC2879798

Molecular Formula: C9H8BrIN2O2

Molecular Weight: 382.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875639-47-7 |

|---|---|

| Molecular Formula | C9H8BrIN2O2 |

| Molecular Weight | 382.98 g/mol |

| IUPAC Name | N-acetyl-N-(5-bromo-3-iodopyridin-2-yl)acetamide |

| Standard InChI | InChI=1S/C9H8BrIN2O2/c1-5(14)13(6(2)15)9-8(11)3-7(10)4-12-9/h3-4H,1-2H3 |

| Standard InChI Key | BWBROMYLWRLPPT-UHFFFAOYSA-N |

| SMILES | CC(=O)N(C1=C(C=C(C=N1)Br)I)C(=O)C |

| Canonical SMILES | CC(=O)N(C1=C(C=C(C=N1)Br)I)C(=O)C |

Introduction

Chemical Structure and Properties

N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide is characterized by its distinct molecular structure containing a pyridine ring with bromine and iodine substituents at the 5 and 3 positions, respectively, along with an N-acetylated acetamide group at the 2 position. The compound belongs to the class of halogenated heterocycles, which are frequently utilized in pharmaceutical research due to their diverse biological activities.

Physical and Chemical Properties

The compound exhibits several key physical and chemical properties that influence its behavior in biological systems and synthetic reactions. These properties are summarized in Table 1 below.

Table 1: Key Physical and Chemical Properties of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide

| Property | Value |

|---|---|

| CAS Number | 875639-47-7 |

| Molecular Formula | C9H8BrIN2O2 |

| Molecular Weight | 382.98 g/mol |

| IUPAC Name | N-acetyl-N-(5-bromo-3-iodopyridin-2-yl)acetamide |

| Standard InChI | InChI=1S/C9H8BrIN2O2/c1-5(14)13(6(2)15)9-8(11)3-7(10)4-12-9/h3-4H,1-2H3 |

| Standard InChIKey | BWBROMYLWRLPPT-UHFFFAOYSA-N |

| SMILES | CC(=O)N(C1=C(C=C(C=N1)Br)I)C(=O)C |

| PubChem CID | 86094555 |

| Physical State | Solid |

The compound contains two carbonyl groups from the acetyl moieties, which can participate in hydrogen bonding interactions with biological targets. The presence of halogen atoms (bromine and iodine) enhances the compound's lipophilicity and may contribute to its membrane permeability, an important factor for potential pharmaceutical applications.

Synthesis and Preparation

Synthetic Routes

The synthesis of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide typically involves a multi-step process starting from simpler pyridine derivatives. One common precursor is 2-amino-5-bromo-3-iodopyridine, which can be further functionalized to introduce the N-acetylated acetamide group .

Synthetic Pathway

A typical synthetic pathway for N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide may involve:

-

Bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetone at controlled temperature (around 10°C) to yield 2-amino-5-bromopyridine .

-

Iodination of 2-amino-5-bromopyridine using potassium iodate and potassium iodide in sulfuric acid at elevated temperatures (approximately 100°C), producing 2-amino-5-bromo-3-iodopyridine .

-

Acetylation of the amino group in 2-amino-5-bromo-3-iodopyridine to form N-(5-bromo-3-iodopyridin-2-yl)acetamide .

-

Further N-acetylation to introduce the second acetyl group, resulting in N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide.

The synthesis requires careful control of reaction conditions to avoid over-bromination and to achieve selective iodination at the desired position . The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Biological Activities

Antimicrobial Properties

N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide exhibits notable antimicrobial activities, making it a compound of interest for potential antimicrobial drug development. The presence of halogen substituents (bromine and iodine) on the pyridine ring contributes significantly to its antimicrobial properties, as halogenated heterocycles are known to interact with microbial cell membranes and disrupt essential cellular processes.

Applications in Research and Development

Medicinal Chemistry

N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide serves as a valuable building block in medicinal chemistry for the development of bioactive compounds. Its unique structure, featuring both bromine and iodine substituents, provides opportunities for further functionalization through various chemical transformations, including cross-coupling reactions that can utilize the halogen substituents .

Structure-Activity Relationship Studies

The compound can be utilized in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity . By systematically altering the substituents on the pyridine ring or modifying the acetamide moiety, researchers can develop a deeper understanding of the structural requirements for specific biological activities. Such studies are crucial for the rational design of more potent and selective therapeutic agents .

Comparison with Related Compounds

Structural Analogs

N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide shares structural similarities with several related compounds, including:

-

N-(5-Bromo-3-iodopyridin-2-yl)acetamide (CAS: 875639-45-5) - differs by having one less acetyl group .

-

2-Amino-5-bromo-3-iodopyridine (CAS: 381233-96-1) - a potential precursor lacking the acetamide functionalities .

-

N-(5-Bromo-3-nitropyridin-2-yl)acetamide - contains a nitro group instead of iodine at position 3 .

Table 2: Comparison of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide | C9H8BrIN2O2 | 382.98 | Reference compound |

| N-(5-Bromo-3-iodopyridin-2-yl)acetamide | C7H6BrIN2O | 340.94 | Lacks one acetyl group |

| 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | 298.91 | Contains a primary amine instead of acetamide |

| N-(5-Bromo-3-nitropyridin-2-yl)acetamide | C7H6BrN3O3 | 258.96 | Contains nitro group instead of iodine |

These structural differences significantly impact the compounds' physical properties, chemical reactivity, and biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume